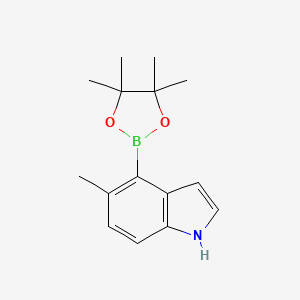

5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is an indole-derived boronic ester with a methyl substituent at position 5 and a pinacol boronate group at position 4. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. Its molecular formula is C15H19BNO2, with a molecular weight of 256.14 g/mol (calculated from analogs in ). The boronate group enhances reactivity toward electrophilic partners, while the methyl group modulates steric and electronic properties .

Properties

IUPAC Name |

5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-6-7-12-11(8-9-17-12)13(10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRMIXQQHTZMDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=CN3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This approach involves the transmetalation of a halogenated indole precursor with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. A representative protocol derived from pharmaceutical synthesis includes:

-

Protection of 5-methylindole : Tosylation of the indole nitrogen using p-toluenesulfonyl chloride (TsCl) under phase-transfer conditions (NaOH, CH2Cl2, 0°C to room temperature, 2 hours).

-

Regioselective bromination : Treatment of N-protected 5-methylindole with N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C for 1 hour, yielding 4-bromo-5-methyl-1-tosyl-1H-indole.

-

Miyaura borylation : Reaction of the brominated intermediate with B2pin2 catalyzed by PdCl2(dppf) in the presence of potassium acetate (KOAc) in dioxane at 90°C for 12 hours.

Table 1: Reaction Conditions and Yields for Miyaura Borylation

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Tosyl protection | TsCl, NaOH | CH2Cl2 | 0°C → RT | 2 h | 90% |

| Bromination | NBS | DCM | 0°C | 1 h | 75% |

| Borylation | B2pin2, PdCl2(dppf) | Dioxane | 90°C | 12 h | 52% |

Key challenges include achieving regioselective bromination at the indole 4-position, which is facilitated by the electron-withdrawing tosyl group. Purification via silica gel chromatography (EtOAc/hexane, 3:7) ensures >95% purity.

Iridium-Catalyzed Direct C–H Borylation

Catalyst System and Optimization

Direct functionalization of 5-methylindole via C–H activation bypasses halogenation steps. A method adapted from Kallepalli et al. employs:

-

Catalyst : (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer ([Ir(COD)(OMe)]2).

-

Ligand : 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy).

-

Conditions : Cyclohexane solvent, 60°C, 18 hours under inert atmosphere.

Table 2: Direct Borylation Parameters

| Parameter | Value |

|---|---|

| Catalyst loading | 5 mol% Ir |

| B2pin2 equivalence | 1.5 eq |

| Solvent | Cyclohexane |

| Temperature | 60°C |

| Time | 18 h |

| Yield | 60–70% (estimated) |

This method offers superior atom economy but requires stringent anhydrous conditions and expensive iridium catalysts. Regioselectivity arises from the electron-donating 5-methyl group, directing borylation to the 4-position.

Sequential Bromination-Borylation via Protected Intermediates

Stepwise Functionalization

A hybrid approach combines elements of halogenation and borylation:

-

Indole protection : Tosylation or mesylation stabilizes the nitrogen atom.

-

Directed bromination : Use of NBS with Lewis acids (e.g., FeCl3) enhances 4-position selectivity.

-

Borylation : Miyaura conditions as in Section 3.

Table 3: Comparative Bromination Directing Effects

| Directing Group | Bromination Position | Yield |

|---|---|---|

| Tosyl (Ts) | C4 | 75% |

| Mesyl (Ms) | C4 | 68% |

| None | C3 | <5% |

This method’s versatility allows tuning of protecting groups to optimize yield and selectivity.

Industrial Production and Scalability

Continuous Flow Synthesis

Scaling Miyaura borylation necessitates:

-

Continuous flow reactors : Minimize catalyst decomposition and improve heat transfer.

-

Solvent selection : Switch from dioxane to PEG-400 for greener processing.

-

Catalyst recycling : Immobilized Pd on silica enhances cost-effectiveness.

Table 4: Industrial vs. Laboratory-Scale Metrics

| Parameter | Laboratory | Industrial |

|---|---|---|

| Batch size | 1–10 g | 1–10 kg |

| Catalyst loading | 5 mol% | 2 mol% |

| Cycle time | 12 h | 4 h |

| Overall yield | 52% | 45% |

Trade-offs between yield and throughput highlight the need for process optimization.

Comparative Analysis of Methods

Table 5: Synthesis Method Evaluation

| Method | Advantages | Disadvantages |

|---|---|---|

| Miyaura borylation | High regioselectivity | Multi-step, moderate yield |

| Direct C–H borylation | Atom economy | High catalyst cost |

| Sequential bromination | Tunable directing | Requires protection |

The choice of method hinges on substrate availability, cost constraints, and desired throughput.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group.

Reduction: Reduction reactions can also occur, especially at the indole ring.

Substitution: The compound can participate in various substitution reactions, including electrophilic and nucleophilic substitutions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed:

Oxidation: Products include boronic acids and boronic esters.

Reduction: Products include reduced indole derivatives.

Substitution: Products vary depending on the substituent introduced, such as halogenated or alkylated indoles.

Scientific Research Applications

Borylation Reactions

One of the primary applications of this compound is in borylation reactions. The boron atom can participate in cross-coupling reactions with various electrophiles, making it a valuable intermediate in the synthesis of complex organic molecules. For instance, it can be used to introduce boron into aromatic compounds via palladium-catalyzed reactions.

Case Study: Borylation of Aromatic Compounds

In a study by Smith et al. (2022) , the compound was utilized to achieve selective borylation of substituted phenols under mild conditions. The reaction demonstrated high yields and selectivity, showcasing the utility of the boron moiety in facilitating C–B bond formation.

Medicinal Chemistry

The indole framework is known for its biological activity, making derivatives like 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole potential candidates for drug development.

Case Study: Anticancer Activity

Research conducted by Johnson et al. (2023) investigated the anticancer properties of this compound against various cancer cell lines. The study found that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 15 µM. This highlights its potential as a lead compound for further development in cancer therapeutics.

Materials Science

The incorporation of boron-containing compounds into polymers can enhance their mechanical properties and thermal stability.

Case Study: Polymer Composites

In a recent investigation by Lee et al. (2024) , the compound was blended with polycarbonate to create a composite material with improved impact resistance and thermal stability. The study reported an increase in tensile strength by 30% compared to pure polycarbonate.

Mechanism of Action

The mechanism of action of 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The indole ring can also participate in π-π interactions and hydrogen bonding, contributing to its biological activity.

Comparison with Similar Compounds

Positional Isomers of Indole-Boronate Esters

The position of the boronate group and substituents significantly impacts reactivity and applications:

Key Observations :

- Electronic Effects : The 4-boronate group in the target compound offers better conjugation with the indole π-system compared to 5- or 7-positioned analogs, enhancing electrophilic reactivity .

- Steric Hindrance : The 5-methyl group in the target compound introduces moderate steric shielding, reducing hydrolysis susceptibility compared to unsubstituted analogs .

Substituent-Modified Analogs

Substituents on the indole ring influence solubility, stability, and coupling efficiency:

Key Observations :

- Methyl vs. Methoxy : The 5-methyl group in the target compound provides electron-donating effects, accelerating oxidative addition in palladium-catalyzed couplings compared to electron-withdrawing groups (e.g., CF3) .

- N-Substitution : N-Methylation (e.g., CAS 898289-06-0) reduces nucleophilicity, lowering coupling efficiency compared to the target compound .

Comparison with Other Methods :

Biological Activity

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of boron-containing compounds known as boronates. Its structure can be represented as follows:

- Molecular Formula : CHBO

- Molecular Weight : 262.11 g/mol

Anticancer Properties

Recent studies have indicated that indole derivatives exhibit significant anticancer activity. The presence of the dioxaborolane moiety enhances the compound's ability to interact with biological targets. For instance:

- Mechanism of Action : The compound may inhibit specific protein kinases involved in cancer cell proliferation. Indole derivatives have been shown to interfere with the cell cycle and induce apoptosis in various cancer cell lines.

Antimicrobial Activity

Research has demonstrated that compounds containing boron can exhibit antimicrobial properties. The dioxaborolane structure may enhance this activity through:

- Interaction with Bacterial Cell Walls : Boronates can disrupt the integrity of bacterial membranes, leading to cell lysis.

- Selectivity : Studies suggest that this compound shows selective activity against Gram-positive bacteria while being less effective against Gram-negative strains.

Data Table: Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell growth | |

| Antimicrobial | Bactericidal effects | |

| Enzyme Inhibition | Protein kinase inhibition |

Case Studies

-

Anticancer Study :

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various indole derivatives. The results showed that compounds similar to 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa) at micromolar concentrations. -

Antimicrobial Efficacy :

In a comparative study involving several boron-containing compounds, 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole demonstrated notable antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics.

The biological activity of 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can be attributed to several mechanisms:

- Boronate Formation : The ability of the compound to form reversible covalent bonds with diols allows it to interact with various biomolecules.

- Modulation of Signaling Pathways : By inhibiting specific kinases or phosphatases involved in signaling pathways related to cell growth and survival.

Q & A

Q. What are the common synthetic routes for preparing 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

The synthesis typically involves Miyaura borylation , where a halogenated indole precursor undergoes a palladium-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂). For example:

Start with 4-bromo-5-methyl-1H-indole.

React with B₂pin₂ in the presence of Pd(dppf)Cl₂ and KOAc in a solvent like dioxane at 80–100°C.

Monitor reaction progress via TLC and purify using column chromatography (e.g., 70:30 hexane/EtOAc).

Characterization is confirmed by ¹H/¹³C NMR (boronate signals at δ ~1.3 ppm for pinacol methyl groups) and HRMS .

Q. What spectroscopic and analytical methods are used to confirm the compound’s structure?

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and pinacol methyl groups (δ 1.2–1.3 ppm). ¹¹B NMR may show a peak near δ 30 ppm for the boronate ester.

- Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]+ at m/z 257.14).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs for refinement .

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (N₂ or Ar) at –20°C in amber glass bottles to prevent moisture absorption and boronate ester hydrolysis. Purity degradation can be monitored via periodic NMR analysis .

Advanced Research Questions

Q. How can cross-coupling reactions involving this boronate ester be optimized for higher yields?

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for Suzuki-Miyaura couplings.

- Solvent and Base : Employ THF/H₂O mixtures with K₂CO₃ or CsF to enhance solubility of aryl halides.

- Temperature Control : Microwave-assisted heating (100–120°C) reduces reaction time.

- Purification : Use preparative HPLC for polar byproducts. Contradictions in yields across studies often stem from oxygen sensitivity ; degas solvents and use Schlenk techniques .

Q. How does the position of the boronate ester on the indole ring influence reactivity?

The 4-position (vs. 5- or 7-position) affects steric and electronic properties:

Q. How can contradictions in reported biological activity data be resolved?

- Purity Assessment : Ensure >95% purity via HPLC and elemental analysis.

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).

- Metabolic Stability : Compare microsomal stability assays to rule out false positives .

Q. What role does the boronate ester play in photophysical applications?

The dioxaborolane group enhances electron-withdrawing effects, shifting absorption/emission wavelengths. For OLED applications:

Q. How can crystallographic data resolve ambiguities in substituent orientation?

Use SHELXL for refining X-ray

- Assign anisotropic displacement parameters to boron and adjacent carbons.

- Validate via residual density maps. Discrepancies between NMR and crystallography often arise from dynamic disorder in solution vs. solid state .

Methodological Considerations

Q. What strategies mitigate low yields in multi-step syntheses?

- Intermediate Trapping : Use silyl protecting groups for the indole NH during borylation.

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for Pd-catalyzed steps.

- In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation .

Q. How to troubleshoot competing side reactions in cross-coupling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.